molecular formula C10H14N2O3S B128588 N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide CAS No. 41472-49-5

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Cat. No. B128588
CAS RN: 41472-49-5
M. Wt: 242.3 g/mol
InChI Key: IIMGUEXQORZTID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide is a compound that has been the subject of various studies due to its potential biological activities and interactions with other molecules. The compound has been investigated for its structural parameters, electron behavior, wave function, and biological properties using computational tools such as Gaussian 16 W DFT. It has been analyzed in different solvents to understand its reactivity and intermolecular interactions. Additionally, its vibrational spectroscopic assignment has been determined, and its drug mechanism properties, such as ADMET and molecular docking studies, have been predicted to explore its potential as a fungal and cancer treatment agent .

Synthesis Analysis

The synthesis of related acetamide compounds involves various starting materials and conditions. For instance, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The crude product was then recrystallized and elucidated by elemental analyses and spectroscopic techniques . Another example is the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives, which were prepared by reacting benzenesulfonyl chloride with 1-aminopiperidine under dynamic pH control, followed by substitution at the nitrogen atom with different electrophiles .

Molecular Structure Analysis

The molecular structure of these compounds has been determined using various techniques, including X-ray crystallography. For example, the crystal structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II) was reported, showing a tetragonally-distorted octahedral geometry around Cu(II) . The structures of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides were also determined, revealing 'V' shaped molecules with various intermolecular interactions forming 3-D arrays .

Chemical Reactions Analysis

The reactivity of these compounds in different solvents and their interactions with other molecules have been studied. For instance, the electronic behavior of intramolecular hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides was established by NBO studies, and variable temperature NMR experiments provided evidence for the formation of intra- and intermolecular hydrogen bonds . The Lossen rearrangement mediated by Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate was demonstrated for the synthesis of ureas from carboxylic acids, showing good yields without racemization .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been analyzed through spectroscopic and theoretical studies. For example, the IR carbonyl band analysis of N,N-diethyl-2-[(4'-substituted)phenylsulfonyl]acetamides supported by B3LYP/6-31G(d,p) calculations indicated the existence of different conformers in the gas phase . The title compound N-(4-Amino-2-methoxyphenyl)acetamide, a precursor in the synthesis of an anticancer drug, was obtained by reduction and crystallized from ethylacetate, showcasing its synthesis and crystallization properties .

Scientific Research Applications

Electronic and Biological Interactions

  • Structural and Electron Behavior Analysis : N-[4-(Ethylsulfamoyl)phenyl]acetamide's structural parameters, electron behavior, and wave function were investigated using Gaussian 16 W DFT tool. This includes studying optimized geometrical properties, electron localization functions, and intermolecular interaction analysis in polar liquids (Bharathy et al., 2021).

Antimicrobial Agent Synthesis

  • Novel Heterocyclic Compounds : The compound has been used in the synthesis of new heterocyclic compounds, demonstrating potential as antimicrobial agents. This involves various chemical reactions and synthesis processes to create compounds with promising antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer Drug Synthesis

  • Molecular Docking for Anticancer Activity : In a study, the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide were performed, targeting the VEGFr receptor for anticancer activity. This involved complex procedures for crystallization and structural analysis (Sharma et al., 2018).

Enzymatic Reactions in Drug Synthesis

  • Chemoselective Monoacetylation : The compound has been used as an intermediate in the natural synthesis of antimalarial drugs. It undergoes chemoselective monoacetylation, catalyzed by Novozym 435, to form N-(2-hydroxyphenyl)acetamide, a crucial step in synthesizing these drugs (Magadum & Yadav, 2018).

Conformational Analysis in Opioid Agonist Synthesis

  • Synthesis of Potent Opioid Kappa Agonists : Research focused on the synthesis of various acetamide derivatives, exploring their potential as opioid kappa agonists. This included conformational analysis and biological evaluation, contributing to the development of novel analgesic compounds (Barlow et al., 1991).

Glutaminase Inhibitor Development

  • BPTES Analogs Synthesis : The synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs were performed. These analogs are potent inhibitors of kidney-type glutaminase, showing potential in inhibiting the growth of certain cancer cells (Shukla et al., 2012).

Antibacterial Activity in Novel Compounds

  • Synthesis of New Ethyl Thionicotinates : The compound was used in synthesizing various derivatives demonstrating antibacterial activity. This included reactions with different chemicals to produce novel compounds with significant antimicrobial properties (Gad-Elkareem & El-Adasy, 2010).

Human and Animal Metabolism Studies

  • Comparative Metabolism in Herbicides : The metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes was studied. This research is crucial in understanding the metabolic pathways and potential health impacts of these herbicides (Coleman et al., 2000).

Antioxidant Activity Assessment

  • Pyrazole-Acetamide Derivatives Synthesis : Novel Co(II) and Cu(II) coordination complexes were constructed from pyrazole-acetamide derivatives. Their solid-state structure and antioxidant activity were analyzed, contributing to the understanding of hydrogen bonding in self-assembly processes (Chkirate et al., 2019).

Anion Coordination in Spatial Orientations

  • Spatial Orientation Analysis : The study on N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide provided insights into different spatial orientations of amide derivatives in anion coordination, contributing to the understanding of molecular interactions (Kalita & Baruah, 2010).

properties

IUPAC Name

N-[2-(4-sulfamoylphenyl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O3S/c1-8(13)12-7-6-9-2-4-10(5-3-9)16(11,14)15/h2-5H,6-7H2,1H3,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMGUEXQORZTID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194368
Record name N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

CAS RN

41472-49-5
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41472-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041472495
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-(4-(Aminosulphonyl)phenyl)ethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-[4-(aminosulphonyl)phenyl]ethyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.334
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-[2-[4-(Aminosulfonyl)phenyl]ethyl]acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SL3TT94T4C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide
Reactant of Route 3
Reactant of Route 3
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide
Reactant of Route 4
Reactant of Route 4
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide
Reactant of Route 5
Reactant of Route 5
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide
Reactant of Route 6
Reactant of Route 6
N-{2-[4-(Aminosulfonyl)phenyl]ethyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.